molecular formula C16H12N4O2S2 B2808802 3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 930407-59-3

3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2808802
CAS No.: 930407-59-3
M. Wt: 356.42
InChI Key: MHFSIUDYNWYXLP-UHFFFAOYSA-N
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Description

3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of thieno[3,2-d]pyrimidine and oxadiazole moieties

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome Proliferator-Activated Receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

The compound acts as an agonist for the PPARδ/β . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the PPARδ/β receptors, activating them. This activation leads to the transcription of specific genes that regulate cellular differentiation, development, and metabolism.

Biochemical Pathways

Upon activation of the PPARδ/β receptors, a cascade of biochemical reactions is triggered. These reactions involve various metabolic pathways, including those related to fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis . The activation of these pathways can lead to various downstream effects, such as improved insulin sensitivity and decreased inflammation.

Result of Action

The activation of PPARδ/β by this compound can lead to various molecular and cellular effects. These include increased fatty acid oxidation, improved insulin sensitivity, and decreased inflammation . These effects can have beneficial impacts on conditions such as diabetes, metabolic syndrome, and cardiovascular disease.

Preparation Methods

The synthesis of 3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization of appropriate thiourea derivatives with α-halocarbonyl compounds under basic conditions.

    Introduction of the oxadiazole moiety: This involves the reaction of hydrazides with carboxylic acid derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Thioether formation: The final step involves the nucleophilic substitution reaction where the oxadiazole derivative is reacted with a suitable thiol under basic conditions to form the desired thioether linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thieno[3,2-d]pyrimidine rings, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., thiols, amines). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives and oxadiazole-containing molecules. Compared to these, 3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Examples of similar compounds include:

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core but differ in their substituents.

    Oxadiazole derivatives: These compounds contain the oxadiazole ring but may have different substituents or additional functional groups.

This unique combination of structural features makes this compound a valuable compound for further research and development.

Properties

IUPAC Name

3-methyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S2/c1-20-15(21)13-11(7-8-23-13)17-16(20)24-9-12-18-14(19-22-12)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFSIUDYNWYXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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